4-(4,4-DIPHENYL-1,4-DIHYDRO-2H-3,1-BENZOXAZIN-2-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE
Overview
Description
4-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazine ring fused with a pyrrole ring, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-DIPHENYL-1,4-DIHYDRO-2H-3,1-BENZOXAZIN-2-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxazine ring, followed by the introduction of the pyrrole moiety. Common reagents used in these reactions include phenols, amines, and nitriles, under conditions such as refluxing in organic solvents and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4,4-DIPHENYL-1,4-DIHYDRO-2H-3,1-BENZOXAZIN-2-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological responses. The pathways involved can be complex and are often the subject of ongoing research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-naphthol
- Phenol, 2-(1,4-dihydro-4,4-diphenyl-2H-3,1-benzoxazin-2-yl)-
Uniqueness
Compared to similar compounds, 4-(4,4-DIPHENYL-1,4-DIHYDRO-2H-3,1-BENZOXAZIN-2-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c1-18-24(17-28)29-19(2)25(18)26-30-23-16-10-9-15-22(23)27(31-26,20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-16,26,29-30H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPABDPQMTMSXPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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